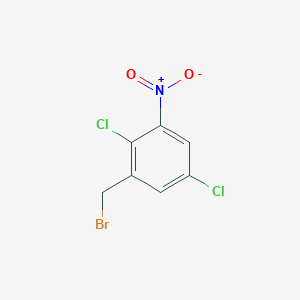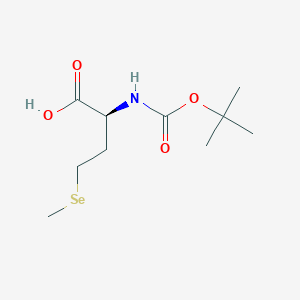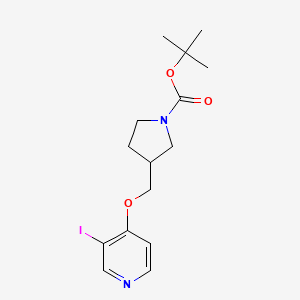
5-溴-3-氟吡啶-2-腈
概述
描述
5-Bromo-3-fluoropyridine-2-carbonitrile, also known as 5-Bromo-3-fluoropicolinonitrile, is a chemical compound with the empirical formula C6H2BrFN2 . It has a molecular weight of 201.00 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-fluoropyridine-2-carbonitrile consists of a pyridine ring substituted with a bromine atom at the 5th position, a fluorine atom at the 3rd position, and a carbonitrile group at the 2nd position .科学研究应用
计算分析和分子对接
5-溴-3-硝基吡啶-2-腈(一种与 5-溴-3-氟吡啶-2-腈密切相关的化合物)已通过计算研究来了解其分子结构和能量动力学。使用密度泛函理论 (DFT) 和时变 DFT,评估了分子的电子性质和反应性。这包括分子静电势 (MEP) 和前沿分子轨道 (FMO) 分析,这些分析对于理解有机化合物的电子密度和反应位点至关重要。此外,还通过分子对接探索了该化合物与蛋白质 3CEJ 的相互作用,表明其作为着丝粒相关蛋白抑制剂的潜力。此类计算研究在药物设计和分子工程中至关重要 (Arulaabaranam 等,2021 年)。
合成和化学反应性
5-溴-2-氟吡啶的衍生物(其结构与 5-溴-3-氟吡啶-2-腈相似)的合成和化学反应性已在各种研究中得到探讨。例如,Suzuki 反应用于创建 3,5-二取代的 2-氟吡啶,证明了该化合物在有机合成中的多功能性。此类反应是开发具有潜在医药和材料科学应用的新化学实体的基础 (Sutherland 和 Gallagher,2003 年)。
化学选择性功能化
研究的另一个方面涉及卤代吡啶的化学选择性功能化。例如,5-溴-2-氯-3-氟吡啶(一种与 5-溴-3-氟吡啶-2-腈相关的化合物)已被用于研究选择性溴、氯和氟取代反应。这些反应在靶向分子结构的设计和合成中至关重要,通常用于药物开发和材料科学 (Stroup 等,2007 年)。
安全和危害
Safety information for 5-Bromo-3-fluoropyridine-2-carbonitrile indicates that it is classified as Acute Tox. 3 Oral, Eye Dam. 1, and Skin Irrit. 2. Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .
属性
IUPAC Name |
5-bromo-3-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMURQOFNWZWERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657830 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoropyridine-2-carbonitrile | |
CAS RN |
886373-28-0 | |
| Record name | 5-Bromo-3-fluoro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886373-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-fluoropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)
![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)





